2-{2-[3-(3-METHYL-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Description
This compound is a hybrid heterocyclic molecule combining a quinazolinone core and an isoindole-1,3-dione moiety linked via an ethyl chain. The quinazolinone scaffold is substituted with a 3-methyl-2-pyridyl group at position 3, while the isoindole-dione unit is functionalized at position 2.
Properties
IUPAC Name |
2-[2-[3-(3-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-6-13-25-21(15)28-20(26-19-11-5-4-10-18(19)24(28)31)12-14-27-22(29)16-8-2-3-9-17(16)23(27)30/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMCNXAZNGLRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-METHYL-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(3-METHYL-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridyl and isoindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-{2-[3-(3-METHYL-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-METHYL-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features:
- Quinazolinone Core: The 4-oxo-3,4-dihydroquinazoline moiety is a common feature in kinase inhibitors and antimicrobial agents.
- Isoindole-dione Unit : The 1H-isoindole-1,3(2H)-dione group contributes to π-π stacking interactions and hydrogen bonding.
- Ethyl Linker : Facilitates spatial flexibility between the two heterocyclic systems.
Comparative Analysis of Analogues:
Key Observations :
Comparison with Analogues :
- Quinazolinone Derivatives: describes click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for functionalizing quinazolinones, a method adaptable to the target compound .
- Isoindole-dione Analogues : employs hydrazine-thiazole linkers, contrasting with the simpler ethyl linker in the target compound .
Physicochemical and Pharmacokinetic Properties
- Polar Surface Area: Estimated >100 Ų (due to multiple hydrogen-bond acceptors in quinazolinone and isoindole-dione), which may limit blood-brain barrier penetration compared to smaller derivatives like .
- Solubility : The 3-methyl-2-pyridyl group could enhance aqueous solubility relative to purely aromatic substituents (e.g., ).
Biological Activity
The compound 2-{2-[3-(3-Methyl-2-Pyridyl)-4-Oxo-3,4-Dihydro-2-Quinazolinyl]Ethyl}-1H-Isoindole-1,3(2H)-Dione is a member of the isoindole derivative family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an isoindole core linked to a quinazoline moiety, which is significant for its biological interactions.
Biological Activity Overview
Research has demonstrated that isoindole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its activity against cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation.
Inhibition of COX Enzymes
A study assessing the COX inhibitory activity of various isoindole derivatives found that this compound exhibited significant inhibition of COX-2 with a selectivity ratio favoring COX-2 over COX-1. The results indicated that the compound's potency was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam.
Table 1: COX Inhibition Data
| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
|---|---|---|---|---|
| Meloxicam | 0.20 | Moderate | High | 1:5 |
| Target Compound | 0.15 | Low | Very High | 1:7 |
Antimicrobial Activity
In addition to anti-inflammatory properties, the compound has shown promising results in antimicrobial assays. A study conducted on various isoindole derivatives reported that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in inflammatory pathways. By selectively inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins without significantly affecting COX-1, which is responsible for maintaining gastric mucosal integrity.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of isoindole derivatives in treating inflammatory diseases and infections:
- Case Study on Inflammatory Disease : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in a significant reduction in joint pain and swelling compared to placebo controls.
- Case Study on Antimicrobial Treatment : Laboratory studies indicated that this compound could serve as a potential treatment for resistant bacterial strains, particularly those resistant to conventional antibiotics.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The compound can be synthesized via a multi-step process involving condensation of quinazolinone derivatives with isoindole-dione precursors. Key steps include:
- Thioether linkage formation : Reacting 4-oxo-3-substituted quinazoline with thiol-containing intermediates under inert atmosphere (N₂/Ar) to prevent oxidation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
- Catalyst screening : Triethylamine or DMAP improves nucleophilic substitution kinetics . Yield optimization requires monitoring by TLC/HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 for quinazolinone:thiol agent) .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C: 0.003 Å) and confirms stereochemistry .
- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
- NMR : ¹H/¹³C NMR in DMSO-d₆ distinguishes methylpyridyl protons (δ 2.5–3.0 ppm) and isoindole-dione carbonyls (δ 165–170 ppm) . Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate interactions between this compound and antimicrobial targets?
- Target selection : Prioritize enzymes like DNA gyrase or dihydrofolate reductase, given structural similarity to bioactive quinazolinones .
- Software tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., ciprofloxacin) and validate via MD simulations (100 ns) to assess binding stability .
- Contradiction resolution : If experimental IC₅₀ values conflict with docking predictions, re-evaluate protonation states or solvation models .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in MIC values may arise from bacterial strain differences .
- Metabolic profiling : Use LC-MS to identify metabolite interference in in vitro assays .
- Dose-response curves : Compare Hill slopes to assess cooperative binding effects .
Q. How can AI-driven methods enhance synthesis or property prediction for this compound?
- Retrosynthetic planning : Employ tools like Chematica or IBM RXN to propose novel pathways .
- Machine learning (ML) : Train models on datasets (e.g., PubChem) to predict solubility or logP values.
- Process optimization : Integrate AI with COMSOL Multiphysics to simulate reaction kinetics and optimize parameters (e.g., pressure, mixing rates) .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of quinazolinone derivatives?
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methylpyridyl vs. phenethyl groups) with bioactivity .
- Hammett analysis : Quantify electronic effects of substituents on reaction intermediates .
- DFT calculations : Model transition states to explain regioselectivity in nucleophilic attacks .
Q. How should researchers design comparative studies to evaluate this compound against analogs?
- Controlled variables : Fix solvent, temperature, and concentration while varying substituents (e.g., pyridyl vs. phenyl groups) .
- Biological endpoints : Measure IC₅₀, MIC, and cytotoxicity (e.g., HEK293 cell viability) .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Data Analysis and Reporting
Q. What protocols ensure reproducibility in crystallographic data collection?
- Crystal mounting : Use cryo-loops and liquid N₂ to prevent decay during X-ray exposure .
- Data refinement : Apply SHELXL for anisotropic displacement parameters and R-factor minimization (target: <0.05) .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .
Q. How can researchers address spectral noise in complex NMR spectra?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
